molecular formula C4H5N3O2S B1300909 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid CAS No. 89033-42-1

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid

Cat. No. B1300909
CAS RN: 89033-42-1
M. Wt: 159.17 g/mol
InChI Key: VEUMOQOGIIKOBV-UHFFFAOYSA-N
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Description

The compound "4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid" is a derivative of thiadiazole, which is a heterocyclic compound containing both sulfur and nitrogen within its ring structure. Thiadiazoles and their derivatives are of significant interest due to their diverse range of biological activities and applications in medicinal chemistry.

Synthesis Analysis

The synthesis of thiadiazole derivatives often involves the use of bidentate directing groups to facilitate C-H activation and functionalization. For instance, 4-amino-2,1,3-benzothiadiazole (ABTD) has been reported as a new bidentate directing group for Pd(II)-catalyzed arylation and oxygenation of carboxamides . Additionally, organotin 4-methyl-1,2,3-thiadiazole-5-carboxylates have been synthesized and characterized, demonstrating the versatility of thiadiazole derivatives in coordination chemistry .

Molecular Structure Analysis

The molecular structure of thiadiazole derivatives can be complex, with various substituents affecting their properties. X-ray diffraction crystallography has been used to confirm the structure of dimeric organotin thiadiazole complexes . Moreover, density functional theory (DFT) has been employed to study the electronic structure and spectral features of 4-methylthiadiazole-5-carboxylic acid, revealing insights into the stability and molecular properties of these compounds .

Chemical Reactions Analysis

Thiadiazole derivatives undergo a range of chemical reactions. For example, the reaction of thioamides with electrophilic reagents can yield 3,5-disubstituted 1,2,4-thiadiazoles . Additionally, the reactivity of thiadiazole derivatives with bases has been explored, leading to the formation of various functionalized products . The synthesis of 4,5-dihydro-1,3,4-thiadiazole derivatives based on hydrazones of oxamic acid thiohydrazides further demonstrates the chemical versatility of these compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of thiadiazole derivatives are influenced by their molecular structure. The study of 4-methylthiadiazole-5-carboxylic acid using DFT revealed information about its vibrational modes, hydrogen bonding, solvent effects, and non-linear optical properties . The antimicrobial activity of 4-methyl-1,2,3-thiadiazole-5-carboxylic acid hydrazide derivatives has been evaluated, with some compounds showing significant bioactivity against Gram-positive bacteria .

Scientific Research Applications

Pharmacological Applications

Heterocyclic systems based on 1,3,4-thiadiazole rings are known for their broad pharmacological activities. These compounds serve as crucial scaffolds in medicinal chemistry, thanks to their wide possibilities for chemical modifications. They exhibit antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral activities. The versatility of these heterocyclic systems, including the 1,3,4-thiadiazole core, is underscored by their role as bioisosteres for carboxylic, amide, and ester groups, enhancing interactions with enzymes and receptors due to their ability to participate in hydrogen bonding interactions. This bioisosteric similarity suggests that derivatives of 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid could potentially exhibit similar pharmacological profiles (Lelyukh, 2019).

Synthetic and Biological Significance

The synthetic versatility of thiadiazoles, including compounds like 4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid, is significant for the development of new biologically active molecules. Their structural framework is integral in the construction of drug-like molecules, with research indicating their central role in new medicinal agents' development due to their effective interaction with various biological targets. Such compounds are engineered for enhanced biological activity by exploiting the thiadiazole moiety's inherent properties (Mishra et al., 2015).

properties

IUPAC Name

4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N3O2S/c1-5-3-2(4(8)9)6-10-7-3/h1H3,(H,5,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEUMOQOGIIKOBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC1=NSN=C1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10364246
Record name 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methylamino)-1,2,5-thiadiazole-3-carboxylic acid

CAS RN

89033-42-1
Record name 4-(methylamino)-1,2,5-thiadiazole-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10364246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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